4-Iodo-1-isopropyl-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibitors and Cross-Coupling Methodologies
4-Iodo-1-isopropyl-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibitors and Cross-Coupling Methodologies
Executive Summary
In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on meticulously designed building blocks. 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1354705-58-0) has emerged as a highly versatile, trifunctional scaffold[1][2]. Pyrazoles are considered privileged structures due to their profound biological activities and their ability to act as bioisosteres for various aromatic rings[3][4].
This technical guide provides an in-depth analysis of this specific pyrazole derivative. By dissecting its physicochemical properties, structural rationale, and reactivity profile, we establish a comprehensive framework for its application in drug discovery—particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.
Physicochemical & Structural Properties
Understanding the baseline properties of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine is critical for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
| Property | Value | Structural Significance |
| Chemical Name | 4-Iodo-1-isopropyl-1H-pyrazol-3-amine | Core N-heterocycle |
| CAS Registry Number | 1354705-58-0[1] | Unique identifier |
| Molecular Formula | C6H10IN3[5] | Halogenated organic framework |
| Molecular Weight | 251.07 g/mol [6] | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5 |
| Physical Form | Solid / Powder | Favorable for precise gravimetric dosing |
| Storage Temperature | Room Temperature (RT)[6] | High bench-stability; no cryogenic storage required |
Structural Rationale & Causality in Drug Design
The architecture of this molecule is not accidental; every functional group serves a distinct, orthogonal purpose:
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N1-Isopropyl Group : The addition of the isopropyl moiety increases the overall lipophilicity (LogP) of the scaffold. In the context of kinase inhibitors, this bulky, hydrophobic group restricts the rotational degrees of freedom and is perfectly suited to project into the hydrophobic pocket adjacent to the ATP-binding hinge region, significantly improving target residence time.
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C3-Primary Amine : The exocyclic amine acts as a critical hydrogen-bond donor. When mimicking the adenine ring of ATP, the C3-NH2 interacts directly with the backbone carbonyl of the kinase hinge region, anchoring the molecule in the active site[4].
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C4-Iodine : Halogenation at the C4 position provides a premier handle for transition-metal-catalyzed cross-coupling[7]. Iodine undergoes oxidative addition with Palladium (Pd) catalysts significantly faster than bromine or chlorine. This kinetic advantage allows for mild reaction conditions, preserving the integrity of the unprotected, sensitive C3-amine during downstream diversification.
Synthetic Methodologies & Workflow
To utilize this scaffold effectively, one must understand its bottom-up synthesis. The process relies on strict regiocontrol and mild electrophilic aromatic substitution.
Caption: Synthetic workflow for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine highlighting regioselectivity.
Protocol 1: Regioselective Synthesis of the Scaffold
This protocol is designed as a self-validating system, utilizing visual and chromatographic checkpoints to ensure high fidelity.
Step 1: N-Alkylation
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Setup : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1H-pyrazol-3-amine (1.0 equiv) in anhydrous DMF (0.2 M).
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Base Addition : Add Cesium Carbonate (Cs2CO3, 1.5 equiv). Causality: Cs2CO3 is chosen over weaker bases (like K2CO3) because the large cesium cation enhances the nucleophilicity of the pyrazole nitrogen via the "cesium effect," driving the reaction to completion at lower temperatures.
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Alkylation : Dropwise add 2-iodopropane (1.1 equiv) at 0 °C. Stir and allow to warm to room temperature over 4 hours.
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Validation : Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ≈ 0.2) will be consumed, replaced by a new UV-active spot (Rf ≈ 0.5). The steric hindrance of the C3-amine strongly directs the isopropyl group to the N1 position, ensuring high regioselectivity.
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Workup : Quench with water, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate.
Step 2: Electrophilic Iodination
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Setup : Dissolve the crude 1-isopropyl-1H-pyrazol-3-amine in anhydrous DMF at 0 °C.
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Iodination : Slowly add N-Iodosuccinimide (NIS, 1.05 equiv) in portions[7]. Causality: NIS is utilized instead of elemental iodine (I2) because it provides a controlled, mild source of electrophilic iodine (I+). This prevents the oxidative degradation of the primary amine, which is a common failure point when using harsher halogenating agents.
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Validation : The reaction is self-indicating. The initial pale yellow solution may temporarily darken upon NIS addition but will clarify as the electrophilic aromatic substitution at the electron-rich C4 position reaches completion.
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Purification : Quench with saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic iodine. Extract with EtOAc, dry, and purify via flash chromatography to yield the pure 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.
Reactivity Profile & Downstream Diversification
The true value of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine lies in its orthogonal reactivity. The C4-iodine and C3-amine can be functionalized independently without cross-interference.
Caption: Divergent functionalization map demonstrating orthogonal reactivity at the C4 and C3 positions.
Protocol 2: Suzuki-Miyaura Cross-Coupling (C4-Functionalization)
To build a kinase inhibitor library, the C4 position is typically decorated with various aryl or heteroaryl boronic acids.
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Reagent Assembly : To a microwave vial, add 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
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Catalyst Selection : Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand is sterically demanding and electron-rich. It forces the palladium center into a geometry that rapidly accelerates the oxidative addition into the C-I bond. Furthermore, the bidentate nature prevents the free C3-primary amine of the substrate from coordinating to and poisoning the palladium catalyst.
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Solvent System : Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1). The water is essential to dissolve the K2CO3 and facilitate the transmetalation step of the catalytic cycle.
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Execution & Validation : Heat the mixture at 90 °C for 2 hours. Monitor via LC-MS. The disappearance of the parent mass (m/z 252 [M+H]+) and the appearance of the coupled product mass validates the cycle.
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Workup : Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC.
Conclusion
4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a masterclass in rational building block design. By combining a highly reactive C4-iodine handle for rapid library generation[7], a C3-amine for crucial target-site hydrogen bonding[4], and an N1-isopropyl group for lipophilic tuning, it provides medicinal chemists with a robust foundation for discovering next-generation therapeutics. Adhering to the self-validating synthetic protocols outlined above ensures high yields and preserves the structural integrity of this privileged scaffold.
References
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Fustero, S., et al. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022. MDPI. Available at: [Link]
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Khan, M.F., et al. "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)." PMC, 2021. National Institutes of Health. Available at:[Link]
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Science of Synthesis. "Knowledge Updates 2025/1: Synthesis and functionalization of pyrazoles." Thieme Connect. Available at: [Link]
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Silva, A.M.S. "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II." SciProfiles / Molecules, 2022. Available at: [Link]
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